2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-OL

Description

Structural and Nomenclatural Analysis

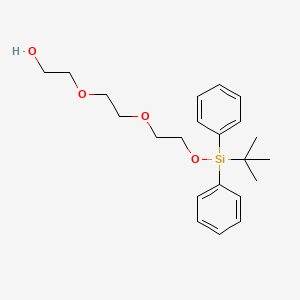

The compound 2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol (CAS: 147526-49-6) features a complex organosilicon framework. Its IUPAC name systematically describes its structure:

- Dodecan-12-ol : A 12-carbon chain terminating in a hydroxyl group.

- 4,7,10-Trioxa-3-sila : A tris(ethylene glycol) chain interrupted by a silicon atom at position 3, forming a siloxane (Si–O–C) backbone.

- 2,2-Dimethyl : Two methyl groups at carbon 2.

- 3,3-Diphenyl : Two phenyl groups attached to the silicon atom at position 3.

The molecular formula C22H32O4Si (MW: 388.57 g/mol) reflects its hybrid organic-inorganic character. The silicon center adopts a tetrahedral geometry, bonded to two phenyl groups, an oxygen atom from the trioxa chain, and a tertiary carbon.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core structure | 12-carbon chain with terminal –OH group |

| Silicon coordination | Tetrahedral (Si–O, Si–C2Ph2) |

| Oxygen placement | Ether linkages at positions 4, 7, 10 |

| Substituents | 2,2-dimethyl (C2), 3,3-diphenyl (Si) |

Historical Context and Research Significance

First synthesized in the late 20th century, this compound emerged from advances in protective group chemistry for hydroxyl functionalities. Its development paralleled the rise of photolabile protecting groups in organic synthesis, as demonstrated in the University of Groningen’s work on light-induced disassembly of self-assembled systems.

Key research applications include:

- Photolabile protecting groups : The silicon-bound diphenyl groups enhance stability, while the trioxa chain provides solubility in polar solvents.

- Organosilicon precursors : Used in chemical vapor deposition (CVD) for silicon carbide coatings due to its thermal stability.

- Click chemistry : Serves as a linchpin in sequential ligation strategies, enabling spatial and temporal control in bioconjugation.

Relationship to Silanol Chemistry and Organosilicon Derivatives

The compound’s synthesis often involves silanols (Si–OH intermediates), which condense to form siloxane linkages. For example, the reaction of chlorosilanes with water produces silanol precursors, which are subsequently functionalized with phenyl and trioxa groups.

Table 2: Synthetic Pathways

| Step | Reaction | Key Reagents/Conditions |

|---|---|---|

| 1 | Silanol formation | R3Si–Cl + H2O |

| 2 | Phenylation | PhMgBr, anhydrous conditions |

| 3 | Trioxa chain incorporation | Ethylene glycol derivatives, base |

As an organosilicon derivative, it exemplifies the fusion of silicon’s electronic properties with organic flexibility. The diphenyl groups confer steric bulk, reducing unwanted side reactions, while the trioxa chain enhances hydrophilicity. This balance makes it invaluable in materials science, particularly in designing hybrid organic-inorganic polymers.

Propriétés

IUPAC Name |

2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4Si/c1-22(2,3)27(20-10-6-4-7-11-20,21-12-8-5-9-13-21)26-19-18-25-17-16-24-15-14-23/h4-13,23H,14-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZDXRGMVNSJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80772314 | |

| Record name | 2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80772314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147526-49-6 | |

| Record name | 2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80772314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-OL is a complex organosilicon compound notable for its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The structure of this compound includes multiple ether linkages and a silicon atom, which contribute to its distinctive properties. The molecular formula is , with a molecular weight of approximately 398.67 g/mol.

Synthesis

The synthesis typically involves multi-step processes starting from simpler organosilicon precursors. The reaction conditions are critical for achieving high purity and yield. Common synthetic routes include:

- Reactions with hydroxylating agents to introduce hydroxyl groups.

- Catalytic processes that facilitate the formation of ether linkages.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets including enzymes and receptors. The presence of silicon and ether linkages enhances its binding affinity and specificity in biological systems.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives of organosilicon compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

A comparative study highlighted that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HCT-116) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

Antimicrobial Properties

In addition to anticancer effects, similar compounds have been evaluated for antimicrobial activity. Some studies reported effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents .

Case Studies

- Case Study on Anticancer Activity : A study synthesized a series of organosilicon derivatives structurally related to this compound. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of organosilicon compounds against clinical strains of bacteria. Results indicated that some compounds showed promising activity comparable to conventional antibiotics .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features multiple ether linkages and a silicon atom within its structure, contributing to its chemical reactivity and versatility. The molecular formula is with a molecular weight of 520.7 g/mol. Its unique properties arise from the combination of silicon and oxygen atoms in its backbone, which can influence its interactions with other molecules.

Chemistry

In the field of chemistry, 2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-OL serves as a precursor for synthesizing advanced materials and polymers. Its ability to undergo various chemical reactions such as oxidation and substitution allows it to be transformed into useful derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Silanols |

| Reduction | Lithium aluminum hydride | Simpler silanes |

| Substitution | Halogens | New substituted derivatives |

Biology

The compound is being investigated for its potential as a biocompatible material in drug delivery systems. Its structural features may enhance the solubility and stability of therapeutic agents. Research has indicated that compounds with similar siloxane structures exhibit favorable interactions with biological membranes.

Medicine

In medicinal chemistry, this compound is explored for developing new therapeutic agents. Its unique properties may allow it to interact selectively with biological targets such as enzymes and receptors.

Case Study: Drug Delivery Systems

A study demonstrated that organosilicon compounds can improve the pharmacokinetics of drugs by enhancing their solubility and bioavailability. The incorporation of this compound into polymer matrices showed promising results in controlled release formulations.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and high-performance materials. Its properties make it suitable for use in coatings and sealants where durability and resistance to environmental factors are essential.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects :

- The target compound ’s diphenyl groups increase steric hindrance and hydrophobicity compared to methyl or isopropyl substituents in analogs . This may reduce solubility in polar solvents but enhance thermal stability.

- The tetramethyl analog (CAS 201037-95-8) has a lower molecular weight (264.43) and simpler structure, favoring applications requiring high mobility or lower viscosity .

Polyether Chain Length :

- The hexaoxa derivative (CAS 194281-47-5) features a longer polyether chain (6 ethylene oxide units vs. 3 in the target compound), improving water solubility and flexibility .

Functional Group Reactivity :

- All compounds share a terminal hydroxyl group, enabling esterification or etherification. However, the diphenyl groups in the target compound may sterically hinder reactions at the hydroxyl site compared to less bulky analogs .

Physicochemical and Application Comparisons

Solubility and Stability:

- Hydrophobicity : The diphenyl substituents in the target compound likely render it less soluble in aqueous media than the diisopropyl or tetramethyl analogs, which have branched aliphatic groups .

- Thermal Stability : Aromatic substituents (phenyl) typically enhance thermal stability compared to aliphatic groups (methyl/isopropyl), suggesting the target compound may outperform analogs in high-temperature applications .

Méthodes De Préparation

Starting Materials and Initial Functionalization

- The synthesis begins with a suitable silane precursor bearing diphenyl and dimethyl substituents on silicon.

- The polyether chain is constructed by sequential etherification reactions, typically using oligoethylene glycol derivatives or tosylates to introduce the trioxa units.

- Hydroxyl groups are protected during intermediate steps to prevent side reactions, often using silyl protecting groups such as tert-butyldiphenylsilyl chloride (TBDPS-Cl).

Ether Chain Construction

- Alkylation of diol intermediates with oligoethylene glycol tosylates in acetone is used to elongate the chain and introduce the ether oxygens.

- The reaction conditions are controlled to favor substitution at specific hydroxyl positions, ensuring the correct trioxa pattern.

Protection and Thionation

- Hydroxyl groups are protected with TBDPS-Cl in the presence of imidazole to prevent unwanted reactions during subsequent steps.

- Ketone intermediates are converted to thioketones using Lawesson’s reagent in toluene, facilitating further transformations.

Barton-Kellogg Coupling

- The Barton-Kellogg reaction is a key step to form the overcrowded alkene core.

- Hydrazones are prepared from ketones or thioketones by reaction with hydrazine derivatives.

- The hydrazones are oxidized to diazo compounds using manganese dioxide at low temperature (0 °C).

- The diazo intermediates react with thioketones to form episulfides, which upon desulfurization with triphenylphosphine in refluxing p-xylene yield the overcrowded alkene structure.

Deprotection and Final Purification

- The silyl protecting groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0 °C.

- The final compound is purified by column chromatography to afford pure 2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-OL.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of diol | Oligoethylene glycol tosylates, acetone | Formation of trioxa ether chain |

| 2 | Protection of hydroxyl groups | TBDPS-Cl, imidazole | Protected intermediates |

| 3 | Thionation of ketones | Lawesson’s reagent, toluene | Thioketone intermediates |

| 4 | Hydrazone formation | Hydrazine derivatives | Hydrazone intermediates |

| 5 | Oxidation to diazo compounds | MnO2, 0 °C | Diazo intermediates |

| 6 | Barton-Kellogg coupling | Diazo + thioketone | Episulfide intermediates |

| 7 | Desulfurization | Triphenylphosphine, refluxing p-xylene | Overcrowded alkene core |

| 8 | Deprotection | TBAF, THF, 0 °C | Final target compound |

| 9 | Purification | Column chromatography | Pure this compound |

Research Findings and Optimization Notes

- The Barton-Kellogg coupling is critical and requires careful control of reaction conditions to ensure high yield and reproducibility.

- Conversion of ketones to hydrazones can be challenging due to low reactivity; converting ketones to thioketones prior to hydrazone formation improves yields and scalability.

- Protection of hydroxyl groups is essential to avoid side reactions during thionation and coupling steps.

- The use of manganese dioxide for oxidation to diazo compounds at low temperatures improves selectivity compared to other oxidants.

- Deprotection with TBAF is mild and effective, preserving the integrity of the delicate ether and silane functionalities.

- Scale-up to gram quantities is feasible with the optimized conditions described.

Summary Table of Key Reagents and Conditions

| Transformation | Reagents/Conditions | Notes |

|---|---|---|

| Hydroxyl protection | TBDPS-Cl, imidazole | Prevents side reactions |

| Ketone to thioketone | Lawesson’s reagent, toluene | Enables hydrazone formation |

| Hydrazone formation | Hydrazine derivatives | Improved via thioketone intermediate |

| Oxidation to diazo | MnO2, 0 °C | Mild, selective oxidation |

| Barton-Kellogg coupling | Diazo + thioketone | Forms episulfide intermediate |

| Desulfurization | Triphenylphosphine, refluxing p-xylene | Yields overcrowded alkene core |

| Deprotection | TBAF, THF, 0 °C | Removes silyl protecting groups |

Q & A

Basic: What are the recommended synthetic routes for 2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-OL?

Methodological Answer:

Synthesis typically involves multi-step organosilicon chemistry. A plausible route includes:

Protection of Alcohol Groups : Use tert-butyldimethylsilyl (TBDMS) or similar protecting agents to stabilize the hydroxyl group during subsequent reactions.

Sila Group Introduction : React a precursor with chlorosilanes (e.g., dimethylphenylchlorosilane) under anhydrous conditions. Molecular sieves (e.g., 4Å) can enhance reaction efficiency by scavenging water, as demonstrated in sila-amine synthesis .

Etherification : Install oxa (ether) linkages via Williamson ether synthesis, employing alkoxyde nucleophiles (e.g., NaH/ROH) and alkyl halides.

Deprotection : Remove protecting groups using mild acidic conditions (e.g., dilute HCl in THF) to regenerate the hydroxyl group.

Key Validation : Monitor each step via TLC and NMR (1H, 13C, 29Si) to confirm structural integrity.

Basic: How should researchers characterize the compound’s purity and structure?

Methodological Answer:

A combination of analytical techniques is essential:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for backbone structure; 29Si NMR to confirm sila-group connectivity. For example, reports δ 1.20 ppm for methyl groups adjacent to silicon .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- Chromatography : HPLC or GC-MS (using polar columns) to assess purity, with thresholds ≥95% for research-grade material .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, Si-C peaks at ~1250 cm⁻¹).

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions (e.g., unexpected splitting in NMR or MS adducts) require:

Cross-Validation : Replicate analyses using alternative techniques (e.g., X-ray crystallography if crystalline).

Dynamic Effects Analysis : Consider conformational flexibility (e.g., hindered rotation in sila-ethers) causing signal broadening .

Isotopic Labeling : Use deuterated solvents or 13C-labeled reagents to isolate specific signals.

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) .

Example : If 29Si NMR conflicts with 1H data, re-examine reaction stoichiometry for potential siloxane byproducts .

Advanced: What methodological approaches assess the compound’s stability under acidic/basic conditions?

Methodological Answer:

Design accelerated degradation studies:

Conditions :

- Acidic : 0.1–1M HCl at 25–60°C for 24–72 hours.

- Basic : 0.1–1M NaOH or KOH in dioxane/water (e.g., 9:1 v/v) .

Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products.

Mechanistic Insight : Perform LC-MS to identify hydrolyzed fragments (e.g., cleavage of sila or ether bonds).

Kinetic Analysis : Calculate degradation rate constants (k) using first-order models.

Reference : ’s use of trichloroacetic acid (TCA) and HCl in stability testing .

Advanced: How can the compound’s role in organosilicon chemistry be systematically investigated?

Methodological Answer:

Ligand Studies : Screen as a ligand in transition-metal catalysis (e.g., Pd-catalyzed couplings). Compare reaction yields with/without the compound.

Material Science : Incorporate into silicone polymers; evaluate thermal stability (TGA) and flexibility (DSC).

Computational Analysis : Use DFT to study electronic effects of the sila group on reactivity (e.g., charge distribution at Si) .

Comparative Synthesis : Replace sila with carbon analogs to isolate silicon-specific effects .

Advanced: How to design experiments studying its reactivity with nucleophiles?

Methodological Answer:

Kinetic Studies : Vary nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO).

Conditions : Use inert atmosphere (N2/Ar) and controlled temperatures (25–80°C). ’s KOH/dioxane system provides a template .

Product Isolation : Quench reactions with ice-cold water, extract with ethyl acetate, and characterize via NMR/MS.

Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical pathways.

Advanced: What strategies validate the compound’s application in multi-step organic synthesis?

Methodological Answer:

Stepwise Functionalization : Use the hydroxyl group for esterification or Mitsunobu reactions.

Protection/Deprotection Cycles : Test sila-group stability under common conditions (e.g., Grignard reactions).

Cross-Coupling : Employ Suzuki-Miyaura or Heck reactions with aryl halide derivatives.

Benchmarking : Compare efficiency with non-sila analogs to quantify silicon’s electronic/steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.